molecular formula C16H18N2O B13022835 (6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone

(6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B13022835
M. Wt: 254.33 g/mol
InChI Key: WZPMNKBZUOGTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone is a complex organic compound that features a pyridine ring substituted with an ethyl(methyl)amino group and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the ethyl(methyl)amino group through nucleophilic substitution reactions. The phenylmethanone moiety can be attached via Friedel-Crafts acylation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Chemistry

In chemistry, (6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone include other substituted pyridines and phenylmethanone derivatives. Examples include:

  • (6-(Methylamino)-5-methylpyridin-3-yl)(phenyl)methanone
  • (6-(Ethylamino)-5-methylpyridin-3-yl)(phenyl)methanone
  • (6-(Dimethylamino)-5-methylpyridin-3-yl)(phenyl)methanone

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethyl(methyl)amino group and the phenylmethanone moiety provides a unique scaffold for further functionalization and exploration in various research fields.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

[6-[ethyl(methyl)amino]-5-methylpyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C16H18N2O/c1-4-18(3)16-12(2)10-14(11-17-16)15(19)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3

InChI Key

WZPMNKBZUOGTRM-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC=C(C=C1C)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.